molecular formula C19H19NO2 B7452737 1-(9H-Fluoren-9-yl)-piperidine-4-carboxylic acid

1-(9H-Fluoren-9-yl)-piperidine-4-carboxylic acid

Cat. No. B7452737
M. Wt: 293.4 g/mol
InChI Key: JSNJLWYMSHQCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-Fluoren-9-yl)-piperidine-4-carboxylic acid, commonly known as Fmoc-piperidine carboxylic acid, is a chemical compound used in various scientific research applications. It is a derivative of piperidine and is widely used in the field of organic chemistry for the synthesis of peptides and proteins.

Mechanism of Action

Fmoc-piperidine carboxylic acid acts as a protecting group for the amino group of amino acids during peptide synthesis. It is added to the amino group of the amino acid to prevent unwanted reactions during the peptide synthesis process. The Fmoc group is then removed from the amino group using a base, such as piperidine, to expose the amino group for the next step in the synthesis process.
Biochemical and Physiological Effects
Fmoc-piperidine carboxylic acid has no known biochemical or physiological effects as it is not used as a drug or medication. It is used solely for scientific research purposes.

Advantages and Limitations for Lab Experiments

The advantages of using Fmoc-piperidine carboxylic acid in lab experiments include its high purity, stability, and ease of use. It is also compatible with a wide range of solvents and reagents used in peptide synthesis. The limitations of using Fmoc-piperidine carboxylic acid include its high cost and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

For Fmoc-piperidine carboxylic acid research include the development of more efficient and cost-effective synthesis methods, the exploration of its potential use in the synthesis of novel peptides and proteins, and the investigation of its potential use in drug discovery and development. Additionally, the use of Fmoc-piperidine carboxylic acid in the development of new biomaterials and biosensors is an area of active research.

Synthesis Methods

Fmoc-piperidine carboxylic acid is synthesized by the reaction of Fmoc-protected piperidine with succinic anhydride. The reaction is carried out in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP) and triethylamine (TEA). The product is then purified by column chromatography to obtain pure Fmoc-piperidine carboxylic acid.

Scientific Research Applications

Fmoc-piperidine carboxylic acid is widely used in the field of organic chemistry for the synthesis of peptides and proteins. It is used as a protecting group for the amino group of amino acids during peptide synthesis. Fmoc-piperidine carboxylic acid is also used in the solid-phase peptide synthesis (SPPS) method to synthesize peptides and proteins.

properties

IUPAC Name

1-(9H-fluoren-9-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c21-19(22)13-9-11-20(12-10-13)18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNJLWYMSHQCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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